molecular formula C12H13F3O4 B14873530 (2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester

(2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester

Cat. No.: B14873530
M. Wt: 278.22 g/mol
InChI Key: LCECOJSQYLBHEM-UHFFFAOYSA-N
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Description

(2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxymethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester typically involves the reaction of 2-hydroxymethyl-3-trifluoromethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Carboxy-3-trifluoromethylphenoxy-acetic acid ethyl ester.

    Reduction: 2-Hydroxymethyl-3-trifluoromethylphenoxy-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group and hydroxyl functionality.

    Triflamides and Triflimides: Contain the trifluoromethyl group and are used in various organic reactions.

Uniqueness

(2-Hydroxymethyl-3-trifluoromethylphenoxy)-acetic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxymethyl and ester groups provide versatility in chemical reactions and potential biological interactions.

Properties

Molecular Formula

C12H13F3O4

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 2-[2-(hydroxymethyl)-3-(trifluoromethyl)phenoxy]acetate

InChI

InChI=1S/C12H13F3O4/c1-2-18-11(17)7-19-10-5-3-4-9(8(10)6-16)12(13,14)15/h3-5,16H,2,6-7H2,1H3

InChI Key

LCECOJSQYLBHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1CO)C(F)(F)F

Origin of Product

United States

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